BSJ-04-132
CAS No.: 2349356-39-2
Cat. No.: VC0522190
Molecular Formula: C42H49N11O7
Molecular Weight: 819.92
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2349356-39-2 |
|---|---|
| Molecular Formula | C42H49N11O7 |
| Molecular Weight | 819.92 |
| IUPAC Name | 7-cyclopentyl-2-((5-(4-(4-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)butyl)piperazin-1-yl)pyridin-2-yl)amino)-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide |
| Standard InChI | InChI=1S/C42H49N11O7/c1-49(2)40(58)31-22-26-23-45-42(48-37(26)52(31)27-8-3-4-9-27)46-33-14-12-28(24-44-33)51-20-18-50(19-21-51)17-6-5-16-43-35(55)25-60-32-11-7-10-29-36(32)41(59)53(39(29)57)30-13-15-34(54)47-38(30)56/h7,10-12,14,22-24,27,30H,3-6,8-9,13,15-21,25H2,1-2H3,(H,43,55)(H,47,54,56)(H,44,45,46,48) |
| Standard InChI Key | GWLSXEHHNOBFOI-UHFFFAOYSA-N |
| SMILES | CN(C)C(=O)C1=CC2=CN=C(NC3=CC=C(C=N3)N3CCN(CCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C4CCC(=O)NC4=O)C5=O)CC3)N=C2N1C1CCCC1 |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Chemical Identity
BSJ-04-132 is identified by the following properties:
| Property | Value |
|---|---|
| CAS Number | 2349356-39-2 |
| Chemical Formula | C42H49N11O7 |
| Molecular Weight | 819.92 g/mol |
| Purity | ≥98% |
The compound's full chemical name is 7-Cyclopentyl-2-[[5-[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl]oxy]acetamido]butyl]piperazin-1-yl]pyridin-2-yl]amino]- N, N-dimethyl-7H-pyrrolo[2,3d]pyrimidine-6-carboxamide .
Structural Components
BSJ-04-132 is a ribociclib-based degrader that combines:
-
A CDK4/6 binding moiety derived from ribociclib
-
A cereblon (CRBN) E3 ligase binding element
This bifunctional design is essential for its mechanism of action, allowing it to simultaneously bind to both CDK4 and the E3 ligase complex, bringing them into proximity for targeted protein degradation.
Physical Properties
BSJ-04-132 is soluble in DMSO and should be stored at -20°C to maintain stability. When stored at -20°C, it's recommended to use prepared solutions within 1 month, while solutions stored at -80°C can remain viable for up to 6 months .
Mechanism of Action
PROTAC Technology
BSJ-04-132 functions as a proteolysis targeting chimera (PROTAC), representing a novel approach to drug development that goes beyond traditional inhibition mechanisms. As a hybrid molecule, BSJ-04-132 simultaneously performs two critical functions :
-
Inhibits CDK4/CDK6 kinase activity through its ribociclib-based moiety
-
Recruits the E3 ligase complex CRL4 CRBN to the target protein via its cereblon-binding element
This dual functionality results in the ubiquitination of CDK4 and its subsequent degradation by the cellular proteasome system .
Selectivity Mechanism
What distinguishes BSJ-04-132 from many other kinase-targeting agents is its remarkable selectivity. Despite the structural similarities between CDK4 and CDK6, and despite having biological activity against both kinases, BSJ-04-132 selectively induces the degradation of CDK4 while having no degradation effect on CDK6 levels .
This selective degradation profile is particularly valuable in research settings where distinguishing between the functions of CDK4 and CDK6 is important, and potentially in therapeutic contexts where selective targeting of CDK4 might offer advantages over dual CDK4/6 inhibition .
Biological Activity and Potency
Enzyme Inhibition Profile
BSJ-04-132 demonstrates potent inhibitory activity against both CDK4/D1 and CDK6/D1 complexes, with the following IC50 values:
| Target Complex | IC50 Value |
|---|---|
| CDK4/D1 | 50.6 nM |
| CDK6/D1 | 30 nM |
These values indicate that BSJ-04-132 is a potent inhibitor of both CDK4 and CDK6 kinase activity .
Cellular Activity Assessment
In cellular morphological profiling studies, BSJ-04-132 demonstrated concentration-dependent activity as measured by grit scores:
| Concentration (μM) | Grit Score |
|---|---|
| 0.1 | 0.91 |
| 1.0 | 1.20 |
| 10.0 | 1.82 |
These scores indicate that BSJ-04-132 induces measurable phenotypic changes in cells, with the effect increasing at higher concentrations .
Research Applications
Cancer Research
BSJ-04-132 has potential applications in cancer research, particularly for studying tumors with CDK4 dependence. The compound's anticancer activity stems from its ability to eliminate CDK4, which plays a crucial role in cell cycle progression through the G1 phase .
By selectively degrading CDK4, BSJ-04-132 offers researchers a tool to:
-
Investigate CDK4-specific roles in cancer cell proliferation
-
Study the effects of CDK4 elimination versus inhibition
-
Explore potential therapeutic strategies targeting CDK4 degradation
Comparative Studies with Other PROTACs
BSJ-04-132 is part of a family of CDK-targeting PROTACs that includes related compounds such as:
-
BSJ-03-123 (CDK6-selective degrader)
-
BSJ-03-204 (dual CDK4/6 degrader)
These compounds collectively provide researchers with a toolkit to investigate the distinct and overlapping functions of CDK4 and CDK6 through selective protein degradation approaches .
Cell Cycle Research
Given CDK4's critical role in regulating the G1 phase of the cell cycle, BSJ-04-132 serves as a valuable tool for studying cell cycle progression, particularly the G1/S transition. By selectively removing CDK4 protein rather than merely inhibiting its activity, researchers can gain insights into protein scaffolding functions and other non-enzymatic roles of CDK4 .
| Desired Concentration | Starting Amount |
|---|---|
| 1 mg | |
| 1 mM | 1.2196 mL |
| 5 mM | 0.2439 mL |
| 10 mM | 0.1220 mL |
These calculations are based on the molecular weight of 819.92 g/mol .
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